Scientific Field: Electrochemistry
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate is used as a catalyst in the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes.
Methods of Application: The exact methods of application can vary, but generally involve the use of an electrochemical cell, with Sodium hexachloroiridate(IV) hexahydrate serving as the catalyst.
Results or Outcomes: The result of this process is the formation of a polyaniline coating on the electrode surface.
Scientific Field: Inorganic Chemistry
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate is utilized in the formation of iridium-substituted Dawson- and Keggin-type polyoxometallates by refilling the vacant site of the lacunary precursors.
Methods of Application: The exact methods can vary, but generally involve the reaction of Sodium hexachloroiridate(IV) hexahydrate with the lacunary precursors in a suitable solvent.
Results or Outcomes: The result of this process is the formation of iridium-substituted polyoxometallates.
Scientific Field: Catalysis
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate can be used as a precursor to prepare promoted hydrogenation catalyst for Fischer–Tropsch synthesis (FTS).
Methods of Application: The exact methods can vary, but generally involve the reaction of Sodium hexachloroiridate(IV) hexahydrate with other components under controlled conditions to form the catalyst.
Results or Outcomes: The result of this process is the formation of a promoted hydrogenation catalyst that can be used in Fischer–Tropsch synthesis, a key process in the production of synthetic fuels.
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate is used to fabricate dimensionally stable electrodes for oxygen evolution reactions.
Methods of Application: The exact methods can vary, but generally involve the use of Sodium hexachloroiridate(IV) hexahydrate in the electrode fabrication process.
Results or Outcomes: The result of this process is the creation of dimensionally stable electrodes that can be used in oxygen evolution reactions, a key process in electrolysis and energy storage technologies.
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate is used in the preparation of high-purity salts.
Methods of Application: The exact methods can vary, but generally involve the reaction of Sodium hexachloroiridate(IV) hexahydrate with other components under controlled conditions to form the high-purity salts.
Results or Outcomes: The result of this process is the formation of high-purity salts that can be used in various areas of research, including materials science and chemical manufacturing.
Scientific Field: Nanotechnology
Summary of Application: Sodium hexachloroiridate(IV) hexahydrate is used in the production of nanopowder forms.
Methods of Application: The exact methods can vary, but generally involve the reaction of Sodium hexachloroiridate(IV) hexahydrate under controlled conditions to form nanopowders.
Results or Outcomes: The result of this process is the creation of nanopowders that can be used in various areas of research, including materials science and nanotechnology.
Sodium hexachloroiridate(IV) hexahydrate is a coordination compound with the chemical formula . It contains iridium in a +4 oxidation state, coordinated to six chloride ions and associated with six water molecules. This compound typically appears as a red to black crystalline solid and is soluble in water, making it useful in various chemical applications. Its molecular weight is approximately 559.01 g/mol, and it is classified under the CAS number 19567-78-3 .
Additionally, it can react with various ligands to form different coordination complexes, which are of interest in catalysis and materials science .
Sodium hexachloroiridate(IV) hexahydrate can be synthesized through several methods:
Sodium hexachloroiridate(IV) hexahydrate has several applications:
Interaction studies involving sodium hexachloroiridate(IV) hexahydrate focus on its reactivity with biological molecules and other ligands. These studies aim to elucidate its potential as a therapeutic agent and its environmental impact. Preliminary findings suggest that its interactions may lead to significant biological effects, although more detailed studies are required to fully understand these interactions .
Sodium hexachloroiridate(IV) hexahydrate shares similarities with other iridium-based compounds but stands out due to its unique coordination environment and oxidation state. Below are some comparable compounds:
Compound Name | Formula | Oxidation State | Key Features |
---|---|---|---|
Sodium hexachloroiridate(III) | NaIrCl | +3 | Lower oxidation state; different reactivity profile |
Potassium hexachloroplatinate(II) | KPtCl | +2 | Similar chlorination but involves platinum |
Iridium(IV) oxide | IrO | +4 | Oxide form; used in electronics and catalysis |
Iridium(III) chloride | IrCl | +3 | Used in organic synthesis; different coordination |
The uniqueness of sodium hexachloroiridate(IV) hexahydrate lies in its specific hydration state and the presence of sodium ions, which influence its solubility and reactivity compared to these similar compounds .
The study of iridium coordination complexes dates to the early 20th century, with hexachloroiridates emerging as key intermediates. Sodium hexachloroiridate(IV) hexahydrate belongs to a family of hexachloroiridate salts, including ammonium and potassium analogs. Early work focused on isolating metallic iridium from ores via thermal decomposition of such salts. For instance, ammonium hexachloroiridate(IV) decomposes under hydrogen to yield elemental iridium, a method later adapted for sodium salts.
The 1980s saw a surge in iridium coordination chemistry, driven by its unique electronic properties. Iridium’s ability to adopt multiple oxidation states (e.g., +3, +4) and form stable complexes with halides and organic ligands positioned it as a catalyst for hydrogen evolution and C–H activation. Sodium hexachloroiridate(IV) hexahydrate became a preferred starting material due to its solubility and stability, facilitating ligand substitution reactions.
The crystal structure of Na₂[IrCl₆]·6H₂O, resolved via X-ray diffraction, reveals an octahedral [IrCl₆]^2− core coordinated to six chloride ligands in a face-centered cubic arrangement. Sodium ions occupy interstitial sites, hydrated by six water molecules, forming NaCl₄O₂ octahedra. This contrasts with anhydrous Na₂[IrCl₆], where sodium ions adopt a cubic coordination environment without water.
Table 1: Comparative Properties of Hexachloroiridate Salts
Early synthesis involved reacting sodium chloride with iridium oxychloride or hydrochloric acid solutions. Modern methods emphasize controlled hydrolysis to avoid colloidal iridium formation, ensuring high-purity Na₂[IrCl₆]·6H₂O for catalytic applications. The compound’s stability under mild conditions (e.g., 50°C in methanol) has enabled its use in surfactant-free nanoparticle syntheses.
Sodium hexachloroiridate(IV) hexahydrate serves as a precursor for iridium-based catalysts. Immobilized iridium complexes, derived from Na₂[IrCl₆]·6H₂O, achieve turnover frequencies (TOFs) up to 46,000 h⁻¹ in formic acid dehydrogenation for hydrogen production. These catalysts enable portable reactors generating hydrogen at 11.2 mL/min under mild conditions.
Table 2: Performance Metrics of Iridium Catalysts Derived from Na₂[IrCl₆]·6H₂O
Catalyst System | Substrate | TOF (h⁻¹) | Conditions | Application |
---|---|---|---|---|
Cp*IrCl₂(ppy) | Formic Acid | 46,000 | 90°C, immobilized | Hydrogen evolution |
Na₂[IrCl₆]·6H₂O | Methanol/NaOH | N/A | 50°C, surfactant-free | Nanoparticle synthesis |
Recent studies highlight Na₂[IrCl₆]·6H₂O in synthesizing colloidal iridium nanoparticles (IrNPs). In situ X-ray total scattering reveals distinct pathways:
Nanoparticle size and structure depend on precursor salts and cations:
The synthesis of Na₂[IrCl₆]·6H₂O traditionally relies on direct chlorination or coordination chemistry principles.
The most established method involves reacting iridium metal or its oxides with chlorine gas in the presence of sodium chloride. This approach ensures the formation of the hexachloroiridate(IV) complex:
$$
\text{Ir} + 3\text{Cl}2 + 2\text{NaCl} \rightarrow \text{Na}2[\text{IrCl}6] + 2\text{H}2\text{O} \quad \text{(with thermal activation)}
$$
This method yields high-purity products when conducted under controlled conditions [1] [4].
While sodium hexachloroiridate(IV) is typically synthesized directly, its stability is influenced by reduction-oxidation equilibria. For instance, sodium hexachloroiridate(III) (Na₃[IrCl₆]) can act as a precursor in systems where Ir(IV) is stabilized. However, this route is less common due to the kinetic inertness of Ir(III) complexes [5].
Table 1: Comparative Analysis of Classical Synthesis Methods
Method | Reagents/Conditions | Product Form | Yield/Notes |
---|---|---|---|
Chlorination | NaCl, Cl₂, heat | Na₂[IrCl₆]·6H₂O | High purity [1] [4] |
Precursor Reduction | Na₃[IrCl₆], oxidizing agents | Na₂[IrCl₆]·6H₂O | Limited applicability [2] |
Modern strategies focus on optimizing reaction kinetics and ligand coordination to enhance product stability and functionality.
Acetone and dimethyl sulfoxide (DMSO) enable ligand substitution reactions, forming intermediate complexes. For example, prolonged storage of H₂[IrCl₆]·6H₂O in acetone generates [IrCl₅(Me₂CO)]⁻, which reacts with DMSO to yield [H(dmso)₂][IrCl₅(dmso-κO)] [3]. This method demonstrates how solvent polarity and coordination geometry influence product formation.
The reduction of Na₂[IrCl₆]·6H₂O to Ir(III) species is slowed by ligand stabilization. In acetone solutions, the conversion of [IrCl₆]²⁻ to [IrCl₅(Me₂CO)]⁻ follows pseudo-first-order kinetics, with half-lives varying significantly with concentration (e.g., 35 h at 2.8 × 10⁻⁴ M vs. 6 h at 3.5 × 10⁻³ M) [3].
Table 2: Advanced Synthesis Methods and Mechanisms
Method | Key Steps | Intermediate/Complex Formed | Applications |
---|---|---|---|
Solvent-Mediated | Acetone aging → DMSO addition | [IrCl₅(Me₂CO)]⁻ → [H(dmso)₂][IrCl₅(dmso-κO)] | Coordination chemistry studies [3] |
Kinetic Control | Concentration modulation | [IrCl₆]²⁻ → [IrCl₅(Me₂CO)]⁻ | Reaction rate optimization [3] |
Scaling up Na₂[IrCl₆]·6H₂O synthesis requires addressing thermal stability, reagent efficiency, and waste management.
Decomposition of Na₂[IrCl₆]·6H₂O occurs reversibly above 550°C, necessitating strict temperature control during drying and storage [2]. Industrial processes often utilize vacuum drying to maintain crystallinity.
Cementing agents like zinc or iron enhance iridium extraction from chloride solutions, achieving yields of 28–72% under optimized conditions (80°C, 0.19 M HCl) [5]. Recyclability of NaCl byproducts reduces operational costs.
Table 3: Scale-up Parameters for Industrial Synthesis
Parameter | Optimal Range/Value | Impact on Process |
---|---|---|
Temperature | <550°C | Prevents decomposition [2] |
Acidity | 0.19 M HCl | Maximizes Ir extraction [5] |
Cementing Agents | Zn/Fe | Enhances precipitation efficiency [5] |
While traditional methods prioritize efficiency, emerging green strategies aim to minimize environmental impact.
Using acetone or DMSO in closed-loop systems reduces solvent waste. For example, DMSO’s high boiling point allows recovery via distillation, lowering operational costs and environmental footprint [3].
Hydrogen sulfide (H₂S) and oxalate ions are less toxic alternatives to Fe²⁺ or Zn for Ir(IV) reduction. These reagents also reduce acid byproduct formation, aligning with green chemistry principles [5].
Table 4: Green Chemistry Alternatives
Traditional Method | Green Alternative | Environmental Benefit |
---|---|---|
Fe²⁺ reduction | H₂S or oxalate | Lower toxicity, reduced acid waste |
Organic solvents | Aqueous systems | Minimized VOC emissions |
Acute Toxic;Irritant